3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol
Brand Name: Vulcanchem
CAS No.: 736949-28-3
VCID: VC5481063
InChI: InChI=1S/C18H17N3O2/c1-23-12-8-6-11(7-9-12)16-18(22)17(21-20-16)14-10-19-15-5-3-2-4-13(14)15/h2-10,16,18-20,22H,1H3
SMILES: COC1=CC=C(C=C1)C2C(C(=NN2)C3=CNC4=CC=CC=C43)O
Molecular Formula: C18H17N3O2
Molecular Weight: 307.353

3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol

CAS No.: 736949-28-3

Cat. No.: VC5481063

Molecular Formula: C18H17N3O2

Molecular Weight: 307.353

* For research use only. Not for human or veterinary use.

3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol - 736949-28-3

Specification

CAS No. 736949-28-3
Molecular Formula C18H17N3O2
Molecular Weight 307.353
IUPAC Name 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol
Standard InChI InChI=1S/C18H17N3O2/c1-23-12-8-6-11(7-9-12)16-18(22)17(21-20-16)14-10-19-15-5-3-2-4-13(14)15/h2-10,16,18-20,22H,1H3
Standard InChI Key UKXRUPOIAKFFCM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2C(C(=NN2)C3=CNC4=CC=CC=C43)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name, 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol, reflects its three core components:

  • Indole moiety: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole group is substituted at the 3-position.

  • 4-Methoxyphenyl group: A benzene ring with a methoxy (-OCH₃) substituent at the para position.

  • 4,5-Dihydro-1H-pyrazol-4-ol: A partially saturated pyrazole ring with a hydroxyl group at the 4-position and a hydrogen atom at the 1-position.

The SMILES notation COC1=CC=C(C=C1)C2C(C(=NN2)C3=CNC4=CC=CC=C43)O encodes this structure, highlighting the connectivity between the methoxyphenyl group (C1), the dihydropyrazole ring (C2/N2), and the indole system (C3/N3/C4).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₇N₃O₂
Molecular Weight307.353 g/mol
SolubilitySoluble in organic solvents
Hydrogen Bond Donors3 (2xN-H, 1xO-H)
Hydrogen Bond Acceptors4 (2xN, 2xO)

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two key precursors:

  • 4-Methoxybenzaldehyde: Provides the aryl component for the pyrazolone ring.

  • 3-Hydrazinoindole: Introduces the indole moiety via hydrazine coupling.

Reported Synthetic Strategies

While no direct synthesis of this compound is documented, analogous pyrazolones are synthesized via:

  • Knoevenagel-Michael tandem reactions: Ceric ammonium nitrate (CAN)-catalyzed condensation of aldehydes with pyrazolones in aqueous ethanol . For example, 4,4’-(arylmethylene)bis(1H-pyrazol-5-ols) form via reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes .

  • Ultrasonic-assisted condensation: Ionic liquid catalysts like [HMIM]HSO₄ under ultrasound irradiation enhance reaction efficiency and yield for pyrazolone derivatives .

Table 2: Reaction Conditions for Analogous Pyrazolones

SubstrateCatalystConditionsYield (%)Reference
3-Methyl-1-phenyl-5-pyrazolone[HMIM]HSO₄Ultrasound, RT92
5-Methyl-2-phenylpyrazoloneCANH₂O, reflux85

Spectroscopic Characterization and Computational Insights

Spectroscopic Signatures

  • ¹H NMR: Expected signals include:

    • δ 10.8 ppm (indole N-H),

    • δ 7.2–6.7 ppm (aromatic protons),

    • δ 5.1 ppm (pyrazole CH-OH),

    • δ 3.8 ppm (methoxy OCH₃).

  • IR Spectroscopy: Stretching vibrations at ~3400 cm⁻¹ (O-H/N-H), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) .

Computational Chemistry

Density functional theory (DFT) calculations predict:

  • Dipole moment: ~4.2 D, indicating moderate polarity consistent with solubility data.

  • Frontier molecular orbitals: HOMO localized on the indole ring, LUMO on the pyrazole system, suggesting electron-deficient regions prone to nucleophilic attack.

CompoundTargetIC₅₀ (μM)Source
3-Methyl-1-phenylpyrazoloneCyclooxygenase-212.4
5-Methoxyindole-3-carboxaldehydeCYP450 1A18.7

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling the position of substituents during cyclization.

  • Stereochemistry: Managing diastereomer formation in the dihydropyrazole ring.

Research Priorities

  • In vitro screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity.

  • ADMET profiling: Assess solubility, metabolic stability, and toxicity.

  • Crystallography: Obtain single-crystal X-ray data to confirm molecular geometry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator